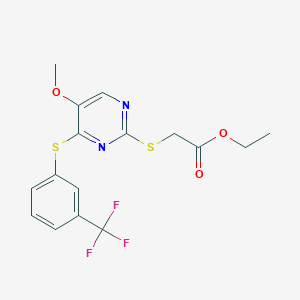

Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate

Description

Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a pyrimidine-based compound featuring three key substituents:

- 5-Methoxy group: An electron-donating substituent that enhances solubility and influences electronic properties.

- 4-((3-(Trifluoromethyl)phenyl)sulfanyl) group: A bulky, electron-withdrawing substituent that improves lipophilicity and metabolic stability.

- 2-Sulfanylacetate ethyl ester: A functional group that facilitates further chemical modifications or interactions in biological systems.

The compound’s structure combines aromaticity (pyrimidine core) with polar (methoxy) and nonpolar (trifluoromethylphenyl) moieties, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name |

ethyl 2-[5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S2/c1-3-24-13(22)9-25-15-20-8-12(23-2)14(21-15)26-11-6-4-5-10(7-11)16(17,18)19/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIGDMDAPLJIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=CC(=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Trifluoromethylphenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a trifluoromethylphenylsulfanyl group is attached to the pyrimidine ring.

Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from literature:

*Estimated based on substituent contributions.

Key Differences and Implications

Core Structure

- Pyrimidine vs. Pyridine : Pyrimidine-based compounds (e.g., Target, ) exhibit stronger aromatic stability and hydrogen-bonding capacity compared to pyridine derivatives (e.g., ), which may enhance binding to biological targets.

Substituent Effects

- Trifluoromethyl vs. Chlorophenyl : The trifluoromethyl group in the target compound enhances lipophilicity and resistance to metabolic degradation compared to chlorophenyl groups in . This is critical for agrochemicals requiring environmental persistence .

- Sulfanyl vs. Sulfanylidene : The sulfanyl group (-S-) in the target compound participates in redox reactions, while sulfanylidene (=S) in may stabilize tautomeric forms, affecting reactivity .

Physical Properties

- The trifluoromethyl group increases melting points and reduces solubility in polar solvents compared to chlorophenyl analogs. For example, has a reported mp of 150–152°C, while chlorophenyl derivatives () typically melt below 100°C .

Biological Activity

Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H15F3N2O4S

Molecular Weight: 404.43 g/mol

CAS Number: 338423-49-7

The compound features multiple functional groups, including methoxy, trifluoromethyl, and sulfanyl groups, which contribute to its unique biological properties .

Research indicates that Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate interacts with specific enzymes and receptors within cellular pathways. Its biological activity is primarily attributed to:

- Enzyme Modulation: The compound has shown the ability to modulate enzyme functions, influencing various metabolic processes.

- Cellular Signaling Pathways: It affects signaling pathways that are crucial for cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Antifungal Properties

Recent studies have highlighted the antifungal activity of similar pyrimidine derivatives, suggesting that Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate may exhibit comparable effects. For instance, compounds in this class have demonstrated significant activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.3 μg/mL .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (μM) | Comparison with Control |

|---|---|---|

| MCF-7 | 1.75–9.46 | Better than 5-Fluorouracil (17.02 μM) |

| MDA-MB-231 | 1.75–9.46 | Better than 5-Fluorouracil (11.73 μM) |

These results indicate that Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate may possess significant anticancer properties, particularly in breast cancer models .

Case Studies and Research Findings

-

Study on Antiviral Activity:

A recent study evaluated the antiviral potential of similar compounds against influenza viruses, showing promising results in reducing viral loads in infected models . While specific data on Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate is limited, its structural analogs have indicated a capacity for antiviral activity. -

Toxicity Assessment:

Safety profiles have been assessed through subacute toxicity studies in animal models. These studies reported favorable outcomes with no significant adverse effects at therapeutic doses, supporting the compound's potential for clinical applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-((5-methoxy-4-((3-(trifluoromethyl)phenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate?

The synthesis involves multi-step reactions requiring precise control of parameters:

- Temperature : Maintain 60–80°C during nucleophilic substitution steps to ensure sulfur group incorporation without side reactions .

- Solvent choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction efficiency .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate sulfanyl group transfer .

Yield optimization typically requires iterative adjustments via thin-layer chromatography (TLC) monitoring .

Q. Which characterization techniques are most reliable for confirming the compound’s structural integrity?

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions, particularly the trifluoromethyl phenyl and methoxy groups .

- Mass spectrometry (HRMS) : Confirm molecular weight (±1 ppm accuracy) and fragmentation patterns consistent with sulfanyl-pyrimidine scaffolds .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, especially for polymorphic forms .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates .

- Receptor binding studies : Radiolabeled competitive assays (e.g., for serotonin or adenosine receptors) to assess affinity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Substituent modification : Replace the trifluoromethyl group with chloro or nitro groups to evaluate electronic effects on receptor binding .

- Scaffold hybridization : Fuse the pyrimidine core with indole or triazole moieties to enhance solubility and target selectivity .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Q. How should contradictory biological data (e.g., conflicting IC₅₀ values) be resolved?

- Orthogonal assays : Validate cytotoxicity results via ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation) .

- Batch analysis : Compare purity levels (HPLC ≥98%) across experimental replicates to rule out synthetic variability .

- Structural analogs : Test derivatives to isolate whether activity discrepancies arise from specific functional groups .

Q. What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 12), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures and hygroscopicity .

- Photostability : Use UV-Vis spectroscopy to monitor absorbance changes under ICH Q1B light exposure guidelines .

Q. How can researchers design analogs with improved solubility or selectivity?

- Prodrug strategies : Introduce esterase-labile groups (e.g., phosphate esters) to enhance aqueous solubility .

- Molecular docking : Model interactions with target proteins (e.g., COX-2) to prioritize substituents with favorable binding energies .

- LogP optimization : Replace the ethyl ester with PEGylated chains to reduce hydrophobicity .

Q. What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?

- Nucleophilic aromatic substitution : The sulfur nucleophile attacks electron-deficient pyrimidine rings, facilitated by electron-withdrawing groups (e.g., trifluoromethyl) .

- Oxidative coupling : Use iodine or Cu(I) catalysts to form disulfide bridges for dimerization studies .

- Thiol-disulfide exchange : Monitor reactivity with dithiothreitol (DTT) to evaluate redox sensitivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) over 100-ns trajectories to assess stability .

- Density functional theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic attack .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity risks .

Q. What strategies mitigate interference from synthetic byproducts or contaminants?

- HPLC purification : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove residual starting materials .

- Mass-directed fractionation : Couple preparative LC with MS detection for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.